molecular formula C13H17N3O B7455996 5-(Quinazolin-4-ylamino)pentan-1-ol

5-(Quinazolin-4-ylamino)pentan-1-ol

Cat. No.: B7455996
M. Wt: 231.29 g/mol
InChI Key: ZNUMZLAJNULFGL-UHFFFAOYSA-N
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Description

5-(Quinazolin-4-ylamino)pentan-1-ol is a compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Quinazolin-4-ylamino)pentan-1-ol typically involves the reaction of quinazoline derivatives with appropriate reagents to introduce the pentanol chain. One common method involves the use of quinazoline-4-amine as a starting material, which is then reacted with 5-bromopentan-1-ol under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to reflux to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

5-(Quinazolin-4-ylamino)pentan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Quinazolin-4-ylamino)pentan-1-ol involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival. For example, it may target kinases or other proteins that play a critical role in cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Quinazolin-4-ylamino)pentan-1-ol is unique due to its specific structure, which combines the quinazoline moiety with a pentanol chain. This unique structure may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

5-(quinazolin-4-ylamino)pentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O/c17-9-5-1-4-8-14-13-11-6-2-3-7-12(11)15-10-16-13/h2-3,6-7,10,17H,1,4-5,8-9H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUMZLAJNULFGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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